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Compound of Interest

Compound Name: Ethyl propyl ether

Cat. No.: B1330382 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 1-ethoxypropane

(also known as ethyl propyl ether), a simple aliphatic ether. It details the core physical and

chemical properties, including quantitative data presented in tabular format for clarity. This

guide also outlines detailed experimental protocols for its synthesis, purification, and analysis,

and discusses its key chemical reactions. Visual diagrams generated using Graphviz are

provided to illustrate reaction pathways and experimental workflows, offering a clear and

concise reference for laboratory professionals.

Core Physical Properties
1-Ethoxypropane is a colorless liquid characterized by a distinct ether-like odor.[1] It is less

dense than water and its vapors are heavier than air.[1] The physical state at standard

temperature and pressure is liquid, although one source describes it as a solid, which may refer

to its state at lower temperatures given its very low melting point.[2]

Table 1: Quantitative Physical and Chemical Properties
of 1-Ethoxypropane
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Property Value Source(s)

Molecular Formula C₅H₁₂O [1][3]

Molecular Weight 88.15 g/mol [1][4]

CAS Number 628-32-0 [1][3]

Appearance
Colorless liquid with an ether-

like odor
[1]

Density 0.739 g/mL [5]

Melting Point -127 °C (-196.6 °F) [5]

Boiling Point 55 °C (131 °F) [5]

62 °C (143.6 °F) [6]

Flash Point < -20 °C (< -4 °F) [1]

-18.6 ± 5.7 °C (Calculated) [4]

Solubility in Water
Sparingly soluble (20 g/L at 25

°C)
[4]

Refractive Index 1.369 [5]

Dipole Moment 1.16 D [5]

Vapor Pressure

log₁₀(P) = 4.12138 −

(1194.642 / (T - 46.015)) (P in

bar, T in Kelvin)

[3]

Spectroscopic and Analytical Data
Spectroscopic analysis is essential for the identification and purity assessment of 1-

ethoxypropane. The expected characteristics for major analytical techniques are outlined

below.

Table 2: Summary of Spectroscopic Data for 1-
Ethoxypropane
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Technique Expected Peaks / Characteristics

¹H NMR

The proton NMR spectrum is expected to show

four distinct signals corresponding to the

different chemical environments of the protons.

Protons on carbons adjacent to the ether

oxygen will be shifted downfield. Spin-spin

splitting will follow the n+1 rule.

¹³C NMR

The carbon NMR spectrum will display distinct

peaks for the carbon atoms, with those bonded

to the oxygen atom appearing at a lower field.

Infrared (IR) Spectroscopy

The IR spectrum is characterized by a

prominent C-O stretching absorption in the

range of 1060-1150 cm⁻¹. Strong C-H stretching

bands will be observed in the 2800-3000 cm⁻¹

region. The absence of a broad O-H stretch

around 3200-3600 cm⁻¹ confirms the absence

of alcohol impurities.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum will

show the molecular ion peak (M⁺) at m/z = 88.

Common fragmentation patterns for ethers

include alpha-cleavage, resulting in

characteristic fragment ions.

Chemical Properties and Reactivity
As an ether, 1-ethoxypropane is relatively unreactive compared to other functional groups.

However, it undergoes specific reactions characteristic of its class.

Ether Cleavage: Ethers can be cleaved by strong acids, particularly hydroiodic acid (HI) and

hydrobromic acid (HBr). The reaction proceeds via a nucleophilic substitution mechanism.

The reaction of 1-ethoxypropane with HI will yield an alcohol and an alkyl halide.

Peroxide Formation: Like many ethers, 1-ethoxypropane can react slowly with atmospheric

oxygen to form explosive peroxides. This is a significant safety concern, and old samples of
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ethers should be handled with extreme caution.

Lewis Base Activity: The oxygen atom in the ether linkage has lone pairs of electrons,

allowing 1-ethoxypropane to act as a Lewis base and form complexes with Lewis acids.

Flammability: 1-Ethoxypropane is a highly flammable liquid, with a low flash point.[1][4] Its

vapors can form explosive mixtures with air and may travel to an ignition source and flash

back.[1]

Figure 1. Cleavage of 1-Ethoxypropane with HI
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Caption: Reaction pathway for the cleavage of 1-ethoxypropane by hydroiodic acid.

Experimental Protocols
Synthesis via Williamson Ether Synthesis
The Williamson ether synthesis is the most common and versatile method for preparing

unsymmetrical ethers like 1-ethoxypropane. The reaction involves the Sₙ2 displacement of a

halide from an alkyl halide by an alkoxide ion.[7][8] To synthesize 1-ethoxypropane, sodium

propoxide can be reacted with an ethyl halide, or sodium ethoxide can be reacted with a propyl

halide. The latter is generally preferred as it involves a primary alkyl halide which is less prone

to elimination side reactions.[7]
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Methodology:

Alkoxide Preparation: In a round-bottom flask equipped with a reflux condenser and a

magnetic stirrer, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g.,

nitrogen or argon). The reaction is exothermic and produces sodium ethoxide (CH₃CH₂ONa)

and hydrogen gas. Allow the reaction to proceed until all the sodium has reacted.

Nucleophilic Substitution: Cool the sodium ethoxide solution in an ice bath. Slowly add 1-

bromopropane (or 1-iodopropane) to the solution with continuous stirring.

Reflux: After the addition is complete, heat the reaction mixture to reflux for 1-2 hours to

ensure the reaction goes to completion.

Workup and Purification:

Cool the reaction mixture to room temperature.

Pour the mixture into a separatory funnel containing water to dissolve the sodium bromide

byproduct.

Extract the aqueous layer with a nonpolar organic solvent (e.g., diethyl ether).

Combine the organic layers and wash with a saturated sodium chloride solution (brine).

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

Filter to remove the drying agent.

Remove the solvent using a rotary evaporator.

Distillation: Purify the crude 1-ethoxypropane by fractional distillation, collecting the fraction

that boils at approximately 55-62°C.
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Figure 2. Williamson Synthesis of 1-Ethoxypropane
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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